molecular formula C18H18N8S B2845771 3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 2415527-23-8

3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B2845771
CAS No.: 2415527-23-8
M. Wt: 378.46
InChI Key: LHDHTKPITGMANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound with a molecular formula of C18H18N8S and a molecular weight of 378.46

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl: Another compound with a similar core structure but different substituents.

    Bis(triazolo thiadiazine) derivatives: Compounds with similar triazolo and thiadiazine moieties.

Uniqueness

3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8S/c1-13-19-22-17-6-7-18(23-26(13)17)25-10-8-24(9-11-25)16-5-4-14(20-21-16)15-3-2-12-27-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDHTKPITGMANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.